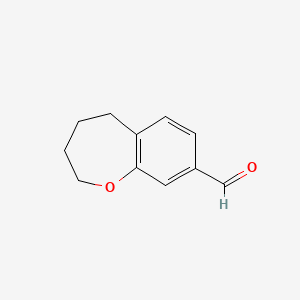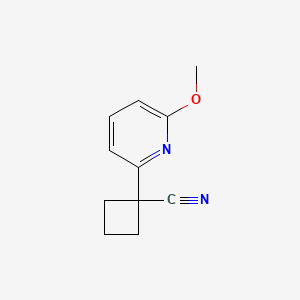
1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile
Vue d'ensemble
Description
1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C11H12N2O. It is a derivative of pyridine and cyclobutane, featuring a methoxy group at the 6-position of the pyridine ring and a nitrile group attached to the cyclobutane ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile typically involves the reaction of 6-methoxypyridine with cyclobutanecarbonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 1-(6-hydroxypyridin-2-yl)cyclobutanecarbonitrile or 1-(6-formylpyridin-2-yl)cyclobutanecarbonitrile.
Reduction: Formation of 1-(6-methoxypyridin-2-yl)cyclobutanamine or 1-(6-methoxypyridin-2-yl)cyclobutanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Hydroxypyridin-2-yl)cyclobutanecarbonitrile
- 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile
- 1-(6-Methylpyridin-2-yl)cyclobutanecarbonitrile
Uniqueness
1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-(6-methoxypyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-14-10-5-2-4-9(13-10)11(8-12)6-3-7-11/h2,4-5H,3,6-7H2,1H3 |
Clé InChI |
WYBCGBVYIUQGQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)C2(CCC2)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
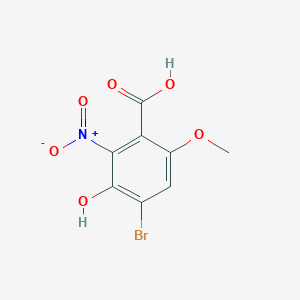
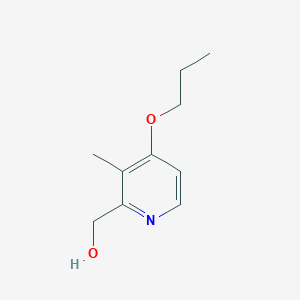
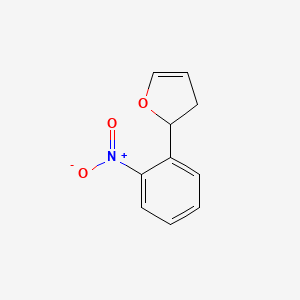
![Methyl 4-[(biphenyl-2-carbonyl)-amino]-benzoate](/img/structure/B8368077.png)
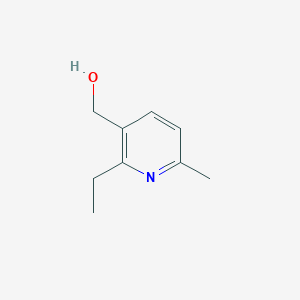
![tert-Butyl 4-((5-nitrobenzo[d]oxazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B8368093.png)
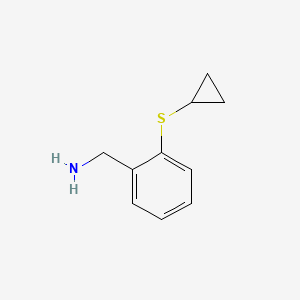
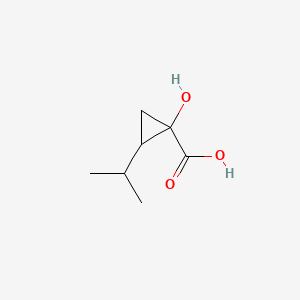
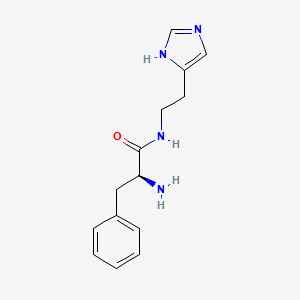

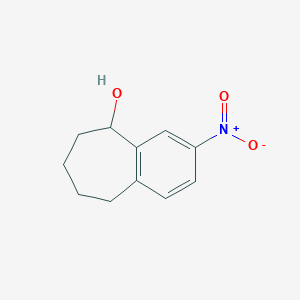
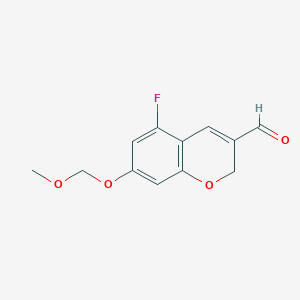
![2-Methyl-3-acetoxybenzo[b]thiophene](/img/structure/B8368170.png)
